molecular formula C12H13BrN2O2 B2676119 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1396810-69-7

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2676119
CAS No.: 1396810-69-7
M. Wt: 297.152
InChI Key: LXOAGDBFETYNGD-UHFFFAOYSA-N
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Description

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound with the CAS Number 1396810-69-7 and a molecular formula of C12H13BrN2O2 . It features a benzamide structure linked to a 1-methyl-5-oxopyrrolidin-3-yl group, a scaffold of significant interest in medicinal chemistry and drug discovery research. Benzamide derivatives are frequently explored in scientific research for their potential biological activities . The specific research applications and biological mechanisms of action for this compound are not yet fully detailed in the available literature. Further investigation is required to elucidate its specific molecular targets and research value. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-15-7-8(6-11(15)16)14-12(17)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAGDBFETYNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

    Amidation: The formation of the amide bond can be accomplished by reacting the brominated benzoyl chloride with 1-methyl-5-oxopyrrolidine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the pyrrolidinone ring can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.

    Oxidation: Potassium permanganate in an aqueous medium can oxidize the methyl group to a carboxyl group.

Major Products

    Methoxy-substituted Benzamide: Formed through nucleophilic substitution.

    Hydroxyl-substituted Pyrrolidinone: Formed through reduction.

    Carboxyl-substituted Pyrrolidinone: Formed through oxidation.

Scientific Research Applications

Overview

2-Bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound is characterized by a bromine atom at the 2-position of a benzamide moiety and a 1-methyl-5-oxopyrrolidin-3-yl group, making it a subject of interest in various fields including medicinal chemistry, biology, and materials science.

Medicinal Chemistry

This compound has been explored as a potential lead compound for drug development. Its structural characteristics allow for interactions with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that derivatives of benzamide compounds, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated that compounds with similar structures can reduce cell viability in various cancer cell lines, such as A549 human lung adenocarcinoma cells. For instance, compounds containing the oxopyrrolidine scaffold have shown significant cytotoxic effects against cancer cells while maintaining lower toxicity levels in non-cancerous cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Studies on related oxopyrrolidine derivatives have reported effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. These findings support the exploration of this compound as a candidate for developing new antimicrobial agents .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as nucleophilic substitution and reduction allows chemists to create derivatives with enhanced or altered properties.

Synthetic Routes

The synthesis typically involves the formation of the amide bond by reacting brominated benzoyl chloride with 1-methyl-5-oxopyrrolidine in the presence of a base like triethylamine. Industrial production methods may involve large-scale bromination and amidation reactions using continuous flow reactors for efficiency .

Anticancer Study

A study evaluated various 5-oxopyrrolidine derivatives for their anticancer activity against A549 cells. Compounds similar to this compound showed structure-dependent anticancer activity, with some derivatives demonstrating significant cytotoxicity while sparing normal cells .

Antimicrobial Research

Another investigation focused on antimicrobial properties, where oxopyrrolidine derivatives were tested against resistant strains. The results indicated that these compounds effectively inhibited bacterial growth, suggesting their potential as therapeutic agents against infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidinone moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Features Applications/Findings References
2-Bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide Bromo (ortho), 1-methylpyrrolidinone Hydrogen bonding via pyrrolidinone; steric bulk from bromine Research (potential catalysis/pharma)
2-Chloro-N-(dihydro-pyrazol-4-yl)benzamide Chloro (ortho), dihydro-pyrazolyl Electrostatic stabilization; smaller halogen substituent Molecular interaction studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate group Directing group for metal-catalyzed C–H functionalization Catalysis
Amisulpride/Sulpiride (neuroleptics) Varied benzamide substituents Structural similarity; dopamine D2/D3 receptor antagonism Pharmaceuticals
3-Bromo-N-(ethyl-pyrrolidinyl)methoxybenzamide Ethyl, hydroxy, methoxy, pyrrolidinone Enhanced solubility via methoxy; hydrogen-bonding interactions Material science/research

Substituent Effects on Molecular Properties

  • Halogen Influence : The bromine atom in the target compound provides greater electronegativity and steric hindrance compared to chlorine in the dihydro-pyrazol-4-yl analog . This may enhance binding affinity in biological systems or alter reactivity in catalytic applications.

Biological Activity

2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the benzamide moiety and a 1-methyl-5-oxopyrrolidin-3-yl group. The presence of the bromine atom is believed to enhance the compound's reactivity and influence its interactions with biological targets.

Property Description
Molecular FormulaC12H14BrN3O
Molecular Weight284.16 g/mol
Structural FeaturesBromine atom, pyrrolidinone ring, benzamide group

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is hypothesized that the bromine atom and the pyrrolidinone moiety play crucial roles in binding affinity and selectivity towards these targets, potentially inhibiting certain enzymes or receptors involved in various cellular processes .

Anticancer Properties

Research indicates that derivatives of benzamide compounds, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated that compounds with similar structures can reduce cell viability in various cancer cell lines, such as A549 human lung adenocarcinoma cells. For instance, compounds containing the oxopyrrolidine scaffold have shown significant cytotoxic effects against cancer cells while maintaining lower toxicity levels in non-cancerous cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Studies on related oxopyrrolidine derivatives have reported effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. These findings support the exploration of this compound as a candidate for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Anticancer Study : A study evaluated various 5-oxopyrrolidine derivatives for their anticancer activity against A549 cells. Compounds similar to this compound showed structure-dependent anticancer activity, with some derivatives demonstrating significant cytotoxicity while sparing normal cells .
  • Antimicrobial Research : Another investigation focused on antimicrobial properties, where oxopyrrolidine derivatives were tested against resistant strains. The results indicated that these compounds effectively inhibited bacterial growth, suggesting their potential as therapeutic agents against infections caused by resistant pathogens .

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : A two-step approach is often employed: (1) Bromination of the benzamide precursor using reagents like Cs₂CO₃ in aqueous media at 100°C (as demonstrated for analogous compounds in ), followed by (2) coupling with 1-methyl-5-oxopyrrolidin-3-amine. Optimization includes adjusting reaction time (4–18 hours), temperature (room temp to 100°C), and stoichiometry (1:1.2 molar ratio of benzamide to amine). Column chromatography (petroleum ether/ethyl acetate) is typically used for purification . For Pd-catalyzed cross-coupling, microwave-assisted Suzuki-Miyaura reactions (100°C, 30 min) with Na₂CO₃ as base and Pd(PPh₃)₄ as catalyst improve efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 2.45–2.49 ppm for methyl groups in pyrrolidinone moieties, aromatic protons at δ 7.57–8.15 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsion angles. For example, ortho-bromo substitution patterns in benzamides are confirmed via C–Br bond lengths (~1.89 Å) .
  • Mass Spectrometry : GC-MS or LC-HRMS validates molecular weight (e.g., [M+H]+ at m/z 310–354) .

Q. What solvent systems and purification methods are effective for isolating this compound?

  • Methodological Answer :
  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity during coupling, while ethyl acetate/water mixtures aid extraction .
  • Purification : Silica gel chromatography (petroleum ether/acetone or ethyl acetate gradients) resolves impurities. Reverse-phase HPLC (C18 columns) is used for chiral separation .

Advanced Research Questions

Q. How do substituents on the benzamide and pyrrolidinone moieties influence enantioselectivity in catalytic reactions?

  • Methodological Answer : Bulky amide substituents (e.g., tert-butyl or cumyl groups) increase steric hindrance, improving enantiomeric excess (ee) in Suzuki-Miyaura couplings (up to 93% ee in ). Computational modeling (DFT) predicts transition-state geometries, while chiral HPLC monitors ee. For example, replacing 1-methylpyrrolidinone with bulkier groups may alter π-π stacking in Pd intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :
  • Overlapping Signals : Use 2D NMR (COSY, HSQC) to assign aromatic protons in crowded regions (e.g., distinguishing pyrrolidinone NH from aromatic H) .
  • Crystallographic Ambiguity : Dual refinement in SHELXL (e.g., testing occupancy ratios for disordered bromine atoms) or alternative space groups (e.g., P2₁/c vs. P1) resolves conflicts .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Bromo Substitution : Ortho-bromo groups enhance electrophilic reactivity in cross-coupling () but may reduce solubility. Replace with trifluoromethyl or methoxy groups to balance reactivity and pharmacokinetics .
  • Pyrrolidinone Modification : Introducing electron-withdrawing groups (e.g., 5-oxo) stabilizes hydrogen bonding with biological targets, as seen in analogous benzamide-based receptor agonists .

Q. What catalytic mechanisms explain yield variations in Pd-mediated reactions involving this compound?

  • Methodological Answer :
  • Oxidative Addition : Electron-deficient aryl bromides (due to the amide group) accelerate Pd(0)→Pd(II) oxidative addition, but steric hindrance from the pyrrolidinone ring can slow transmetallation.
  • Ligand Effects : Bulky ligands (e.g., SPhos) mitigate side reactions (e.g., protodebromination), while microwave irradiation reduces decomposition .

Q. How are computational methods integrated to predict physicochemical properties (e.g., logP, pKa)?

  • Methodological Answer :
  • Software Tools : Schrödinger’s QikProp or ACD/Labs calculate logP (~2.8) and pKa (~9.5 for the amide NH).
  • MD Simulations : Assess aqueous solubility by modeling hydrogen bonding between the 5-oxopyrrolidinone moiety and water .

Data Contradiction and Optimization

Q. Why do different synthetic routes yield conflicting purity levels, and how is this addressed?

  • Methodological Answer :
  • Byproduct Formation : Microwave-assisted reactions () reduce dimerization vs. conventional heating (). LC-MS monitors side products (e.g., debrominated species).
  • Catalyst Poisoning : Residual amines from coupling reactions chelate Pd; Si-Thiol scavengers or Chelex resin remove metal impurities .

Q. What crystallographic challenges arise with this compound, and how are they mitigated?

  • Methodological Answer :
  • Disorder : The 1-methyl-5-oxopyrrolidin-3-yl group may exhibit rotational disorder. TWINABS in SHELX refines twin ratios, and low-temperature data collection (100 K) reduces thermal motion artifacts .
  • Weak Diffraction : High-resolution synchrotron data (λ = 0.7 Å) improves signal-to-noise for low-electron-density bromine atoms .

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